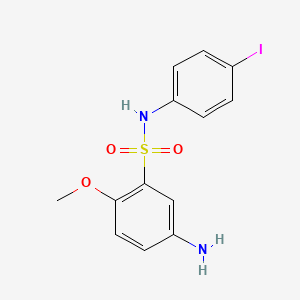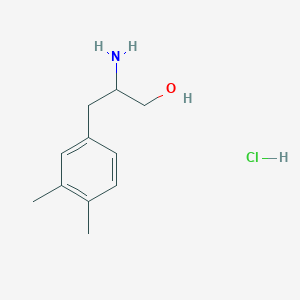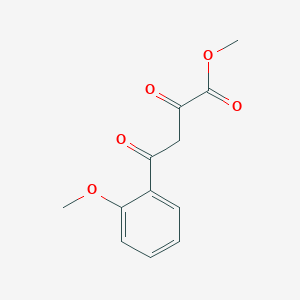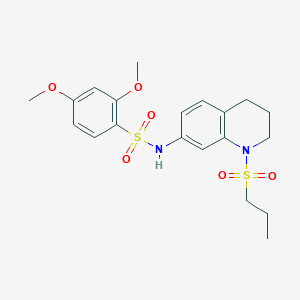
5-amino-N-(4-iodophenyl)-2-methoxybenzene-1-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-amino-N-(4-iodophenyl)-2-methoxybenzene-1-sulfonamide, also known as Sunitinib, is a small molecule inhibitor that has been widely studied for its anti-tumor activity. It was initially developed as a tyrosine kinase inhibitor, but recent research has shown that it also has other mechanisms of action that contribute to its anti-cancer effects. In
Wirkmechanismus
In addition to its tyrosine kinase inhibitory activity, 5-amino-N-(4-iodophenyl)-2-methoxybenzene-1-sulfonamide has been shown to have other mechanisms of action that contribute to its anti-cancer effects. It can induce apoptosis, inhibit cell proliferation, and modulate the immune system. It also has anti-angiogenic effects, which can lead to the reduction of tumor blood supply and subsequent tumor growth inhibition.
Biochemical and Physiological Effects
This compound has been shown to have both biochemical and physiological effects on cancer cells. It can inhibit the phosphorylation of downstream signaling molecules, such as AKT and ERK, which are involved in cell survival and proliferation. It can also induce the expression of pro-apoptotic proteins, such as BAX and BAD, leading to apoptosis of cancer cells. Physiologically, this compound can reduce tumor size and decrease tumor blood supply, leading to tumor growth inhibition.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 5-amino-N-(4-iodophenyl)-2-methoxybenzene-1-sulfonamide in lab experiments is its specificity for tyrosine kinases, which allows for targeted inhibition of specific signaling pathways. However, one limitation is its potential off-target effects, which can lead to unwanted side effects and affect the interpretation of experimental results.
Zukünftige Richtungen
Future research on 5-amino-N-(4-iodophenyl)-2-methoxybenzene-1-sulfonamide could focus on its potential use in combination with other anti-cancer agents, such as chemotherapy and immunotherapy. It could also explore the role of this compound in other diseases, such as cardiovascular disease and autoimmune disorders. Additionally, further studies could investigate the potential use of this compound as a diagnostic tool for cancer detection and monitoring.
Synthesemethoden
5-amino-N-(4-iodophenyl)-2-methoxybenzene-1-sulfonamide is synthesized by a multi-step process that involves the reaction of 4-iodoaniline with 2-methoxybenzoic acid, followed by sulfonation and amidation reactions. The final product is a white to off-white powder that is soluble in water and organic solvents.
Wissenschaftliche Forschungsanwendungen
5-amino-N-(4-iodophenyl)-2-methoxybenzene-1-sulfonamide has been extensively studied for its anti-tumor activity in various types of cancers, including renal cell carcinoma, gastrointestinal stromal tumors, and pancreatic neuroendocrine tumors. It has been shown to inhibit multiple tyrosine kinases, including vascular endothelial growth factor receptor (VEGFR), platelet-derived growth factor receptor (PDGFR), and stem cell factor receptor (KIT), which are involved in tumor growth and angiogenesis.
Eigenschaften
IUPAC Name |
5-amino-N-(4-iodophenyl)-2-methoxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13IN2O3S/c1-19-12-7-4-10(15)8-13(12)20(17,18)16-11-5-2-9(14)3-6-11/h2-8,16H,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMHCGESRDLKAEK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N)S(=O)(=O)NC2=CC=C(C=C2)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13IN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[2-(4-Methoxyphenyl)-2-oxoethyl]-4-oxo-7-phenyl-1,4-dihydropyrazolo[5,1-c][1,2,4]triazine-3-carbonitrile](/img/structure/B2664842.png)
![(E)-5-bromo-N-(3-ethyl-6-methylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide](/img/structure/B2664843.png)
![2-(9-cyclohexyl-1,7-dimethyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl)acetic acid](/img/structure/B2664846.png)
![N-[1-(3-Bromophenyl)ethyl]prop-2-yn-1-amine;hydrochloride](/img/structure/B2664848.png)
![3-[[2,4-dimethyl-5-[methyl(methylsulfonyl)amino]phenyl]sulfonylamino]-N-methylpropanamide](/img/structure/B2664850.png)
![2-((1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperidin-4-yl)oxy)-6-methylpyridine](/img/structure/B2664852.png)


![N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-methyl-3-(morpholin-4-ylsulfonyl)benzamide](/img/structure/B2664857.png)

![4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(2-(dimethylamino)ethyl)-N-(6-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2664859.png)

![2-(3-(2,4-Dichlorobenzoyl)thioureido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2664861.png)
